Methyl Nonadecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl nonadecenoate can be synthesized through the esterification of nonadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, this compound is produced through the transesterification of triglycerides found in natural oils and fats. This process involves reacting the triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide, to yield methyl esters and glycerol. The methyl esters are then separated and purified to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl nonadecenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonadecanoic acid.
Reduction: Reduction of the ester group can yield nonadecanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nonadecanoic acid.
Reduction: Nonadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl nonadecenoate has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the quantification of fatty acids.
Biology: It serves as a model compound for studying lipid metabolism and membrane biology.
Medicine: Research into its potential therapeutic effects and its role in drug delivery systems.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mechanism of Action
Methyl nonadecenoate exerts its effects through its interaction with biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, modulating membrane fluidity, permeability, and organization. This interaction can influence various cellular processes, including lipid biosynthesis, storage, and transport.
Comparison with Similar Compounds
Similar Compounds
Methyl nonadecanoate: A saturated fatty acid methyl ester with similar applications but lacks the double bond present in methyl nonadecenoate.
Methyl oleate: Another unsaturated fatty acid methyl ester with a shorter carbon chain.
Methyl stearate: A saturated fatty acid methyl ester with a similar carbon chain length but no double bond.
Uniqueness
This compound is unique due to its specific chain length and the presence of a double bond, which imparts distinct physical and chemical properties. These properties make it particularly valuable for studying lipid interactions and developing specialized industrial applications.
Properties
Molecular Formula |
C20H38O2 |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl (E)-nonadec-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h18-19H,3-17H2,1-2H3/b19-18+ |
InChI Key |
AYVPTAOSEQFSHG-VHEBQXMUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.